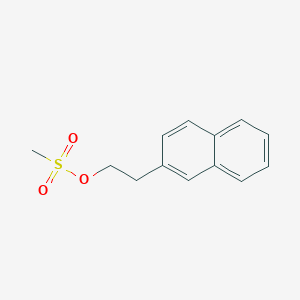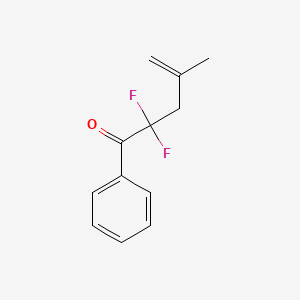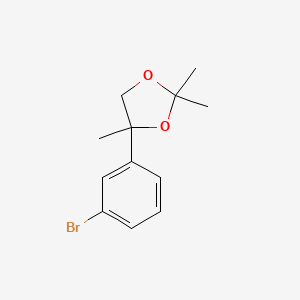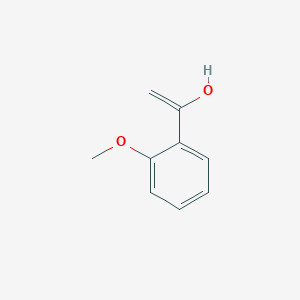
1-(2-Methoxyphenyl)ethen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)ethen-1-ol is an organic compound with the molecular formula C9H10O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethen-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)ethen-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with an appropriate organometallic reagent, such as a Grignard reagent, followed by hydrolysis. The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions can be employed to achieve the desired product with high selectivity and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)ethen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethen-1-ol group to an ethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 2-Methoxybenzaldehyde.
Reduction: 1-(2-Methoxyphenyl)ethanol.
Substitution: 1-(2-Hydroxyphenyl)ethen-1-ol.
Scientific Research Applications
1-(2-Methoxyphenyl)ethen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)ethen-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)ethanol: This compound is structurally similar but lacks the ethen-1-ol group. It is used in similar applications, such as in the synthesis of pharmaceuticals and as a fragrance ingredient.
2-Methoxybenzaldehyde: This compound has a similar aromatic structure but contains an aldehyde group instead of an ethen-1-ol group. It is used as an intermediate in organic synthesis and in the production of perfumes.
Uniqueness: 1-(2-Methoxyphenyl)ethen-1-ol is unique due to the presence of both a methoxy group and an ethen-1-ol group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
581799-84-0 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)ethenol |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6,10H,1H2,2H3 |
InChI Key |
ISUIPOPICMRWPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



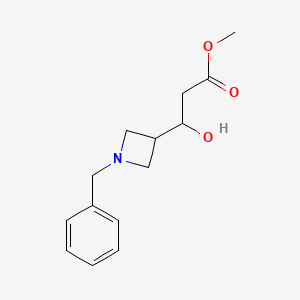
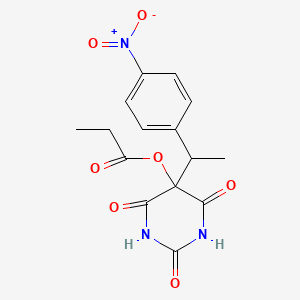
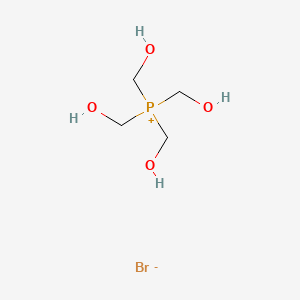

![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)
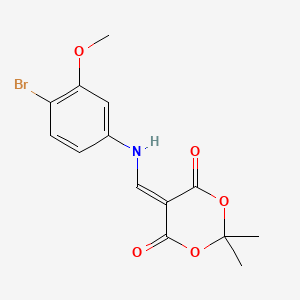
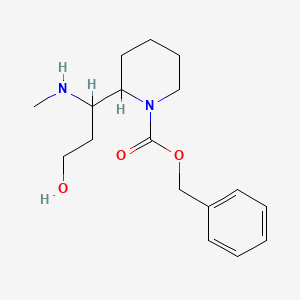
![2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide](/img/structure/B13969375.png)
![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)
